molecular formula C5H7N3O B105190 4-Methoxypyrimidin-5-amine CAS No. 15579-82-5

4-Methoxypyrimidin-5-amine

Cat. No.: B105190
CAS No.: 15579-82-5
M. Wt: 125.13 g/mol
InChI Key: GNGTVTHIGJBTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxypyrimidin-5-amine is an organic compound with the molecular formula C5H7N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by a methoxy group (-OCH3) attached to the fourth carbon and an amino group (-NH2) attached to the fifth carbon of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxypyrimidin-5-amine can be synthesized through several methods. One common synthetic route involves the reduction of 4-chloro-6-methoxy-5-nitropyrimidine. The reduction is typically carried out using hydrogen gas in the presence of a palladium on carbon catalyst. The reaction is conducted in ethanol at ambient temperature under a hydrogen atmosphere at a pressure of 2 bars. The reaction mixture is then filtered, and the solvent is removed to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative methods such as catalytic hydrogenation using different catalysts or reaction conditions may be explored to improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyrimidin-5-amine undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted pyrimidines.

    Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon catalyst in ethanol.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of 4-chloro-6-methoxy-5-nitropyrimidine yields this compound, while substitution reactions can produce a wide range of substituted pyrimidines with different functional groups.

Scientific Research Applications

4-Methoxypyrimidin-5-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceutical agents.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biochemical assays and studies.

Mechanism of Action

The mechanism of action of 4-Methoxypyrimidin-5-amine and its derivatives involves interactions with specific molecular targets and pathways. For example, certain derivatives may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The compound may also interact with nucleic acids or proteins, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloropyrimidine-5-amine
  • 4-Methoxypyrimidine
  • 5-Aminopyrimidine

Uniqueness

4-Methoxypyrimidin-5-amine is unique due to the presence of both methoxy and amino groups on the pyrimidine ring

Properties

IUPAC Name

4-methoxypyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-5-4(6)2-7-3-8-5/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGTVTHIGJBTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00534113
Record name 4-Methoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15579-82-5
Record name 4-Methoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxypyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g 4-methoxy-5-nitropyrimidine in 500 ml methanol are hydrated for 2.5 hours at 2 bar in the presence of 4.5 g Raney nickel. After filtration, the solution is concentrated. 8.0 g 5-amino-4-methoxypyrimidine having a melting point of 71° to 74° C. are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxypyrimidin-5-amine
Reactant of Route 2
Reactant of Route 2
4-Methoxypyrimidin-5-amine
Reactant of Route 3
4-Methoxypyrimidin-5-amine
Reactant of Route 4
4-Methoxypyrimidin-5-amine
Reactant of Route 5
Reactant of Route 5
4-Methoxypyrimidin-5-amine
Reactant of Route 6
Reactant of Route 6
4-Methoxypyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.